molecular formula C13H17ClN2O2 B1427431 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde CAS No. 1381944-80-4

2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde

Cat. No. B1427431
CAS RN: 1381944-80-4
M. Wt: 268.74 g/mol
InChI Key: NQXLAWAVTILXMS-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde is a chemical compound with the molecular formula C13H17ClN2O2 . It is used in scientific research, with applications ranging from drug development to material synthesis.


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives, which would include this compound, have been reported. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, 1 aliphatic tertiary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

Synthesis and Antibacterial Activities

  • Synthesis of Antibacterial Agents : The compound has been used in the synthesis of antibacterial agents. For instance, 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives were obtained using a similar process involving the reaction with corresponding benzaldehydes, showing in vitro antibacterial activities (Xin, Ding, & Zhang, 1993).

Synthesis of Pharmacologically Active Compounds

  • Development of Diabetes Treatment : The compound has been used in the synthesis of fused triazole derivatives, which are important inhibitors of the dipeptidyl peptidase-Ⅳ enzyme. These inhibitors have applications in the treatment or prevention of type 2 diabetes (Yu-tao, 2009).

  • Antitumor Agents Synthesis : It's been utilized in the synthesis of dimeric cinnamaldehydes, which have shown strong inhibition of the growth of human colon tumor cells and induced apoptosis and cell cycle arrest at the G2/M phase in these cells (Shin et al., 2006).

  • Synthesis of Antimicrobial and Anticancer Agents : New pyridine derivatives synthesized using a process involving 2-hydroxyethyl piperazine have shown variable and modest antimicrobial and anticancer activities (Patel, Agravat, & Shaikh, 2011).

Optical and Material Properties

  • Optical Properties in Metal Complexes : The compound has been used in the synthesis of metal complexes with improved processability and optical properties, emitting blue-green light with photoluminescence, which can have applications in various fields like material sciences (Barberis & Mikroyannidis, 2006).

Safety and Hazards

The safety data sheet (SDS) for 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde can be found online . The SDS contains information about the potential hazards of the compound, as well as guidelines for its safe handling and storage.

properties

IUPAC Name

2-chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-13-9-12(2-1-11(13)10-18)16-5-3-15(4-6-16)7-8-17/h1-2,9-10,17H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXLAWAVTILXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743068
Record name 2-Chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1381944-80-4
Record name 2-Chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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